![molecular formula C13H19NO3 B183810 Tert-butyl 4-ethoxyphenylcarbamate CAS No. 59255-66-2](/img/structure/B183810.png)
Tert-butyl 4-ethoxyphenylcarbamate
Overview
Description
Tert-butyl 4-ethoxyphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethoxy group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-ethoxyphenylcarbamate typically involves the reaction of 4-ethoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-ethoxyaniline+tert-butyl chloroformate→tert-butyl 4-ethoxyphenylcarbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl 4-ethoxyphenylcarbamate is used as an intermediate in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes involved in the metabolism of carbamates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which tert-butyl 4-ethoxyphenylcarbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved.
Comparison with Similar Compounds
- Tert-butyl 4-methoxyphenylcarbamate
- Tert-butyl 4-hydroxyphenylcarbamate
- Tert-butyl 4-chlorophenylcarbamate
Comparison: Tert-butyl 4-ethoxyphenylcarbamate is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as tert-butyl 4-methoxyphenylcarbamate, the ethoxy group provides different steric and electronic properties, potentially leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl N-(4-ethoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBUZCTWMDFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406846 | |
Record name | tert-butyl 4-ethoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-66-2 | |
Record name | tert-butyl 4-ethoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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